molecular formula C18H22N4O2 B2634189 1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034397-16-3

1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No.: B2634189
CAS No.: 2034397-16-3
M. Wt: 326.4
InChI Key: KPJBJKZYTVXYPK-WKILWMFISA-N
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Description

1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a synthetic urea derivative of interest in medicinal chemistry and neuroscience research. This compound features a stereodefined (1r,4r)-cyclohexyl core linked to a benzyl group and a pyrazine heterocycle, a structure class known for its potential in neuropharmacology . Pyrazinyl urea analogs have been investigated as potent blockers of the mitochondrial permeability transition pore (mPTP), a key target in understanding Aβ-induced neurotoxicity associated with Alzheimer's disease pathways . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the role of the pyrazine heterocycle versus related pyrimidine systems, in modulating biological activity . The trans-configuration of the cyclohexyl ring is specified to provide a rigid spatial orientation of the pharmacophores, which is critical for selective interaction with biological targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzyl-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(21-12-14-4-2-1-3-5-14)22-15-6-8-16(9-7-15)24-17-13-19-10-11-20-17/h1-5,10-11,13,15-16H,6-9,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJBJKZYTVXYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl group, a cyclohexyl backbone, and a pyrazin-2-yloxy substituent, which contribute to its pharmacological profile. The structural formula can be represented as follows:

C16H21N3O\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}

Table 1: Structural Characteristics

ComponentDescription
Molecular Weight273.36 g/mol
Chemical FormulaC₁₆H₂₁N₃O
Functional GroupsUrea, ether, aromatic

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit antagonistic effects on certain receptors involved in inflammatory processes and cell signaling pathways.

Case Study: CCR3 Antagonism

Research indicates that compounds with similar structural features have demonstrated potent antagonism at the CCR3 receptor, which is implicated in allergic responses and asthma. For instance, studies have shown that modifications to the urea moiety can enhance binding potency and selectivity for CCR3 over related receptors such as CCR1 .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit eotaxin-induced calcium mobilization in human eosinophils, suggesting its potential utility in treating allergic conditions .

Table 2: In Vitro Activity Summary

Assay TypeResultReference
Calcium MobilizationInhibition observed
Cytotoxicity (CC50)>100 μM
Selectivity IndexHigh for CCR3

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the urea group and the cyclohexyl ring in modulating biological activity. Variations in the substituents on the benzyl and pyrazinyl moieties can significantly influence the compound's efficacy and selectivity.

Key Findings from SAR Studies

  • Urea Modifications : Altering the urea substituent can enhance receptor binding affinity.
  • Cyclohexyl Ring : The stereochemistry of the cyclohexyl ring plays a crucial role in maintaining activity.
  • Aromatic Substituents : The presence of electron-withdrawing groups on the benzyl ring can improve potency.

Therapeutic Potential

Given its biological activity profile, this compound shows promise as a therapeutic agent for conditions such as asthma and other allergic disorders. Further research is warranted to explore its full therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Cyclohexyl and Aromatic Moieties

The target compound is distinguished by its pyrazin-2-yloxy substituent on the cyclohexyl ring. Key analogs and their structural differences include:

Analog 1 : 3-Benzyl-1-((1r,4r)-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-(4-(piperazin-1-yl)phenyl)urea
  • Substituent: The cyclohexyl group bears a (5-cyanopyridin-2-yl)amino group instead of pyrazin-2-yloxy.
  • Biological Activity : This analog is a dual PROTAC degrader of CDK12 and CDK13, with HRMS (ESI) [M + H]+ at 610.3505 (calcd: 610.3500) and 97.7% HPLC purity .
  • Synthesis : Prepared via benzyl isocyanate coupling in DMF with DIPEA, followed by TFA deprotection .
Analog 2 : 1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea
  • Substituent: Features a di-o-tolylphosphinoamino group on the cyclohexyl ring.
  • Properties : This phosphine-containing analog (CAS 1858223-87-6) is used in metal-catalyzed organic synthesis, highlighting the role of substituents in coordinating transition metals .
Analog 3 : 1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea
  • Substituent: Incorporates a dinaphthodioxaphosphepinylamino group, enhancing steric bulk and chiral induction capabilities .

Key Data Table: Structural and Functional Comparison

Compound Name Cyclohexyl Substituent Molecular Weight (HRMS) Key Application Purity/Activity
1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea Pyrazin-2-yloxy Not reported Kinase inhibition (inferred) N/A
3-Benzyl-1-((1r,4r)-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-(4-(piperazin-1-yl)phenyl)urea (5-cyanopyridin-2-yl)amino 610.3505 CDK12/13 PROTAC degrader 97.7% HPLC purity
1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea Di-o-tolylphosphinoamino N/A Metal catalysis min. 97%

Impact of Substituents on Bioactivity and Selectivity

  • Pyrazine vs. Cyanopyridine: The pyrazin-2-yloxy group in the target compound may enhance hydrogen-bonding interactions due to its oxygen and nitrogen atoms, whereas the (5-cyanopyridin-2-yl)amino group in Analog 1 introduces a nitrile moiety, improving binding to kinase ATP pockets .
  • Phosphine-Containing Analogs: Di-o-tolylphosphinoamino and dinaphthodioxaphosphepinylamino groups in Analogs 2 and 3 are critical for chiral induction in asymmetric catalysis but may reduce solubility compared to pyrazine derivatives .

Q & A

Q. How can researchers optimize the synthesis of 1-Benzyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and urea coupling. Key steps:
  • Step 1 : Prepare the (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl intermediate via SN2 reaction between pyrazin-2-ol and a trans-cyclohexyl dihalide under reflux in aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Step 2 : React the intermediate with benzyl isocyanate in anhydrous THF at 0–5°C to form the urea bond. Use triethylamine to scavenge HCl byproducts .
  • Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and catalyst loading (e.g., 1–5 mol% DMAP) to enhance regioselectivity. Purity via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., trans-cyclohexyl protons at δ 1.2–2.1 ppm) and urea NH signals (δ 5.8–6.2 ppm) .
  • X-ray Crystallography : Resolve absolute configuration of the (1r,4r) cyclohexyl group and pyrazine orientation .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via HPLC-UV at λ = 254 nm. LogP values (predicted ~3.5) indicate moderate lipophilicity .
  • Stability : Incubate in buffer (pH 2–9) at 37°C for 24h. Monitor degradation via LC-MS; urea bonds are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action against specific biological targets?

  • Methodological Answer :
  • Target Identification : Perform kinase profiling (e.g., Eurofins KinaseScan®) or GPCR screening to identify high-affinity targets. Pyrazine moieties often interact with ATP-binding pockets .
  • Binding Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure KD values. For example, if targeting PI3Kγ, compare IC50 values with known inhibitors .

Q. How can computational modeling guide the design of analogs with enhanced potency?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclin-dependent kinases). Focus on hydrogen bonding between the urea group and catalytic lysine residues .
  • QSAR Analysis : Train models on datasets of urea derivatives to predict bioactivity. Key descriptors include topological polar surface area (TPSA) and H-bond donor count .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in antiproliferative activity may arise from varying ATP concentrations in kinase assays .
  • Orthogonal Validation : Replicate key findings using alternate methods (e.g., switch from MTT to CellTiter-Glo® for cytotoxicity assays) .

Q. What experimental approaches can establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace benzyl with substituted benzyl groups). Assess impact on potency .
  • Pharmacophore Mapping : Identify critical features (e.g., pyrazine oxygen as a hydrogen bond acceptor) using MOE or Discovery Studio .

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